molecular formula C10H12N4O B1427610 1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine CAS No. 1178625-04-1

1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No. B1427610
M. Wt: 204.23 g/mol
InChI Key: JKYAJSICINMAJG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

  • Antimicrobial Activities : Compounds structurally related to 1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine have demonstrated notable antimicrobial properties. For instance, a study by Bektaş et al. (2007) synthesized derivatives of 1,2,4-triazol-3-one and found that some possessed good or moderate antimicrobial activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

  • Synthesis Techniques : Research by Vo (2020) explored the synthesis of 1,5-disubstituted 1,2,3-triazoles, including 1-(4-methoxybenzyl)-5-phenyl-1H-1,2,3-triazole, via a metal-free multi-component reaction. This study contributes to the understanding of efficient synthesis routes for triazole compounds (Vo, 2020).

  • Biological Activities : Prasad et al. (2021) synthesized N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, highlighting the biological significance of 1,2,4-triazoles in clinical drugs for various treatments, including anticancer, antiviral, and anticonvulsant applications (Prasad, Reddy, Settipalli, Kumar, Reddy, Basha, & Anwar, 2021).

  • Material Science Applications : Murugavel et al. (2014) conducted a study on a related compound, focusing on crystal structure and density functional theory (DFT) calculations. Such studies are crucial for understanding the properties and potential material science applications of triazole derivatives (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).

  • Corrosion Inhibition : Bentiss et al. (2009) researched the use of a similar triazole compound for corrosion inhibition of mild steel, indicating the potential of triazole derivatives in industrial applications (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-15-9-4-2-8(3-5-9)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYAJSICINMAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine

Synthesis routes and methods

Procedure details

Prepared in analogy to example 3a) starting with 3-amino-1,2,4-triazole and 4-methoxy benzyl chloride. The title compound was obtained as a colorless solid, MS ISP (m/e): 205.2 (100) [(M+H)+].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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